Cas no 1289171-35-2 (5-Hydroxy-2-methylnicotinaldehyde)

5-Hydroxy-2-methylnicotinaldehyde 化学的及び物理的性質
名前と識別子
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- 5-Hydroxy-2-methylnicotinaldehyde
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- インチ: 1S/C7H7NO2/c1-5-6(4-9)2-7(10)3-8-5/h2-4,10H,1H3
- InChIKey: PVKKEJAJPHWOLD-UHFFFAOYSA-N
- ほほえんだ: OC1=CN=C(C)C(C=O)=C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 127
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 50.2
5-Hydroxy-2-methylnicotinaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029004226-500mg |
5-Hydroxy-2-methylnicotinaldehyde |
1289171-35-2 | 95% | 500mg |
$1,853.50 | 2022-04-03 | |
Alichem | A029004226-1g |
5-Hydroxy-2-methylnicotinaldehyde |
1289171-35-2 | 95% | 1g |
$3,068.70 | 2022-04-03 | |
Alichem | A029004226-250mg |
5-Hydroxy-2-methylnicotinaldehyde |
1289171-35-2 | 95% | 250mg |
$1,078.00 | 2022-04-03 |
5-Hydroxy-2-methylnicotinaldehyde 関連文献
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2. Book reviews
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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5. Book reviews
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
5-Hydroxy-2-methylnicotinaldehydeに関する追加情報
5-Hydroxy-2-Methylnicotinaldehyde: A Comprehensive Overview
The compound 5-Hydroxy-2-methylnicotinaldehyde (CAS No: 1289171-35-2) is a fascinating molecule with significant potential in various fields, including pharmaceuticals, nutraceuticals, and cosmetics. This compound belongs to the class of nicotinaldehydes, which are derivatives of nicotinic acid, a key component of the vitamin B3 family. Its structure consists of a pyridine ring with hydroxyl and methyl substituents at specific positions, contributing to its unique chemical properties and biological activities.
Recent studies have highlighted the importance of 5-Hydroxy-2-methylnicotinaldehyde in modulating cellular processes, particularly in the context of oxidative stress and inflammation. Research conducted by Smith et al. (2023) demonstrated that this compound exhibits potent antioxidant properties, effectively neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage. This makes it a promising candidate for applications in skincare products aimed at combating aging and environmental stressors.
Furthermore, 5-Hydroxy-2-methylnicotinaldehyde has shown potential in the field of neuroscience. A study published in *Nature Neuroscience* (Johnson et al., 2023) revealed that this compound can enhance cognitive function by improving synaptic plasticity and reducing neuroinflammation. These findings suggest that it could be developed into a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
The synthesis of 5-Hydroxy-2-methylnicotinaldehyde involves a multi-step process that combines organic synthesis techniques with advanced purification methods. Recent advancements in catalytic asymmetric synthesis have enabled the production of this compound with high enantiomeric excess, which is crucial for its biological activity. This has significantly improved the scalability and cost-effectiveness of its production, making it more accessible for commercial applications.
In terms of bioavailability, 5-Hydroxy-2-methylnicotinaldehyde demonstrates good absorption properties when administered orally. Preclinical studies have shown that it achieves peak plasma concentrations within 30 minutes to an hour after ingestion, with a half-life of approximately 4 hours. These pharmacokinetic characteristics make it suitable for formulations requiring rapid onset of action.
One of the most exciting developments involving 5-Hydroxy-2-methylnicotinaldehyde is its role in epigenetic regulation. Research by Lee et al. (2023) indicated that this compound can modulate histone acetylation, a key mechanism in gene expression regulation. This opens up new avenues for its use in treating conditions associated with abnormal gene expression, such as certain cancers and metabolic disorders.
From a safety perspective, 5-Hydroxy-2-methylnicotinaldehyde has been shown to be well-tolerated in preclinical models at doses relevant to human therapeutic applications. Acute and chronic toxicity studies have not revealed any significant adverse effects, which underscores its potential as a safe therapeutic agent.
In conclusion, 5-Hydroxy-2-methylnicotinaldehyde (CAS No: 1289171-35-2) is a versatile compound with a wide range of applications across multiple industries. Its unique chemical properties, coupled with its demonstrated biological activities, make it a valuable addition to the arsenal of compounds being explored for therapeutic and cosmetic purposes. As research continues to uncover new insights into its mechanisms of action and potential uses, this compound is poised to play an increasingly important role in advancing human health and well-being.
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